molecular formula C11H19N5 B8326566 3-(Piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

3-(Piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B8326566
M. Wt: 221.30 g/mol
InChI Key: ZDXUTEIGMFTKME-UHFFFAOYSA-N
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Patent
US08178535B2

Procedure details

To a solution of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (1.0 g, 6.23 mmol) in CH2Cl2 (25 mL) were added Et3N (2.17 mL, 15.57 mmol) and Boc2O (1.52 mL, 6.54 mmol) and the reaction was stirred at room temperature overnight. The mixture was extracted with aqueous 0.25 M KHSO4 (50 mL). The organic layer was dried (Na2SO4) and evaporated to dryness to afford compound A48-1 (1.29 g, 92%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.17 mL
Type
reactant
Reaction Step One
Name
Quantity
1.52 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[N:3]=[CH:4][N:5]2[CH2:10][CH2:9][NH:8][CH2:7][C:6]=12.C[CH2:12][N:13]([CH2:16][CH3:17])[CH2:14][CH3:15].[CH3:18]C(OC(OC(OC(C)(C)C)=O)=O)(C)C>C(Cl)Cl>[N:13]1([CH2:12][C:4]2[N:5]3[CH2:10][CH2:9][NH:8][CH2:7][C:6]3=[N:2][N:3]=2)[CH2:16][CH2:17][CH2:18][CH2:15][CH2:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.N=1N=CN2C1CNCC2
Name
Quantity
2.17 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.52 mL
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with aqueous 0.25 M KHSO4 (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford compound A48-1 (1.29 g, 92%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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